molecular formula C12H16O2 B1265826 1-(4-Butoxyphenyl)ethanone CAS No. 5736-89-0

1-(4-Butoxyphenyl)ethanone

Cat. No.: B1265826
CAS No.: 5736-89-0
M. Wt: 192.25 g/mol
InChI Key: YYLCJWIQUFHYMY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)ethanone, also known as 4-n-butoxyacetophenone, is an organic compound with the chemical formula C12H16O2. It is characterized by a butoxy group attached to a phenyl ring, which is further connected to an ethanone group. This compound is typically a colorless to almost colorless liquid or solid and is soluble in organic solvents such as ethanol, toluene, and dichloromethane .

Scientific Research Applications

1-(4-Butoxyphenyl)ethanone has various applications in scientific research:

Safety and Hazards

Safety data sheets recommend ensuring adequate ventilation when handling 1-(4-Butoxyphenyl)ethanone. Personal protective equipment, including face protection, should be worn. Contact with skin, eyes, and clothing should be avoided, as should ingestion and inhalation .

Preparation Methods

1-(4-Butoxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of acetophenone with butyl bromide in the presence of a base such as sodium methoxide in methanol. The reaction proceeds through nucleophilic substitution, where the butyl group replaces the hydrogen atom on the phenyl ring .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-(4-Butoxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)ethanone depends on the specific reactions it undergoesThe molecular targets and pathways involved include nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions .

Comparison with Similar Compounds

1-(4-Butoxyphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)ethanone: This compound has a methoxy group instead of a butoxy group. It exhibits similar reactivity but may have different solubility and boiling point characteristics.

    1-(4-Ethoxyphenyl)ethanone: This compound has an ethoxy group instead of a butoxy group. It also shows similar reactivity but with variations in physical properties.

    1-(4-Propoxyphenyl)ethanone: This compound has a propoxy group instead of a butoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physical and chemical properties compared to its analogs .

Properties

IUPAC Name

1-(4-butoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCJWIQUFHYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063993
Record name Ethanone, 1-(4-butoxyphenyl)-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-89-0
Record name 1-(4-Butoxyphenyl)ethanone
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name 5736-89-0
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name 1-(4-butoxyphenyl)ethan-1-one
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Record name ETHANONE, 1-(4-BUTOXYPHENYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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